molecular formula C10H9NO2S B5505536 2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one CAS No. 80414-38-6

2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B5505536
CAS No.: 80414-38-6
M. Wt: 207.25 g/mol
InChI Key: PGKSCHJJGGOMPM-UHFFFAOYSA-N
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Description

2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a unique fusion of cyclopentane, thieno, and oxazinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and cyclopent-1-en-1-ylpyrrolidine, followed by alkylation and cyclotransamination . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxazinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
  • 2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl

Uniqueness

2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one stands out due to its oxazinone ring, which imparts unique chemical properties and reactivity. This differentiates it from similar compounds that may have different heterocyclic rings, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

10-methyl-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-5-11-9-8(10(12)13-5)6-3-2-4-7(6)14-9/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKSCHJJGGOMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101150716
Record name 6,7-Dihydro-2-methyl-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80414-38-6
Record name 6,7-Dihydro-2-methyl-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80414-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-2-methyl-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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